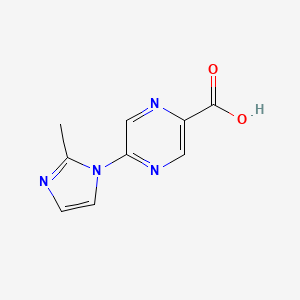

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methylimidazol-1-yl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-2-3-13(6)8-5-11-7(4-12-8)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVPUKSAPDDKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are generally mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, are likely employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Both the imidazole and pyrazine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce various imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of pyrazine and imidazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid have shown efficacy against various strains of bacteria, including resistant strains.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli | |

| This compound | Antifungal | Candida albicans |

Anticancer Properties

Research indicates that imidazole and pyrazine derivatives can also play a role in cancer treatment. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have suggested that it may interfere with cancer cell proliferation pathways.

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study on pyrazine derivatives | HeLa (cervical cancer) | Inhibition of cell growth by 60% | |

| Imidazole derivatives study | MCF7 (breast cancer) | Induction of apoptosis |

Neuropharmacological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly the serotonin system. Research has shown that it may act as a modulator for serotonin receptors, which could have implications for treating mood disorders.

Behavioral Studies

In vivo studies have utilized models to assess the behavioral impact of the compound on serotonin-mediated responses. For example, it has been shown to influence tail-flick responses in animal models, suggesting potential applications in anxiety and depression treatments.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Findings and Implications

Core Ring Influence : Pyrazine derivatives exhibit higher acidity and electron deficiency than benzene or pyrrole analogs, affecting solubility and reactivity .

Biological Activity : While direct data for the target compound are lacking, structurally related imidazole-pyrazine hybrids show promise in antimicrobial and enzyme inhibition applications .

Biological Activity

5-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities due to the presence of both imidazole and pyrazine rings in its structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique chemical properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.19 g/mol. The compound’s amphoteric nature, attributed to the imidazole ring, allows it to exhibit both acidic and basic properties, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.19 g/mol |

| Structural Features | Imidazole and Pyrazine rings |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Enzyme Inhibition:

Studies have shown that compounds with imidazole and pyrazine structures can inhibit specific enzymes, which may lead to therapeutic applications. For instance, modifications to the imidazole or pyrazine components can significantly impact binding affinity and selectivity towards targets such as monoamine oxidase (MAO) and lipoxygenase (LO) enzymes .

2. Antimicrobial Properties:

The compound has been evaluated for its antimicrobial activity against various pathogens. Its ability to form complexes with metal ions enhances its efficacy in inhibiting microbial growth, making it a candidate for further development in antimicrobial therapies.

3. Anti-inflammatory Effects:

Research indicates that derivatives of this compound can exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the pyrazine component significantly enhanced inhibitory activity against lipoxygenase. The findings suggest that similar modifications could be beneficial for enhancing the activity of this compound against specific biological targets .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of pyrazine carboxylic acids were tested against bacterial strains, revealing promising results in terms of antimicrobial efficacy. The study highlighted the importance of structural features in determining biological activity, indicating that this compound could possess similar or enhanced antimicrobial properties due to its unique structure .

The biological activity of this compound is likely mediated through several mechanisms:

Binding Affinity: Interaction studies indicate that this compound can bind effectively to various enzymes and receptors, influencing their activity. This binding is often influenced by the structural characteristics of both the imidazole and pyrazine rings .

Metal Chelation: The ability of this compound to form complexes with metal ions may enhance its biological efficacy, particularly in applications related to environmental remediation and antimicrobial activity.

Q & A

Advanced Research Question

- Resistance Detection : Immunoassays (ELISA) using monoclonal antibodies against pyrazine-2-carboxylic acid detect pyrazinamide resistance in Mycobacterium tuberculosis (sensitivity: 92%, specificity: 85%) .

- MIC Assays : Broth microdilution tests evaluate growth inhibition against M. tuberculosis H37Rv. Derivatives with electron-withdrawing substituents (e.g., –Cl, –F) show MIC values <10 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.